CID 6330644

Description

CID 6330644 is a chemical compound cataloged in PubChem, a comprehensive database of small molecules managed by the National Institutes of Health (NIH). For instance, a detailed introduction should include:

- Chemical identity: Molecular formula, molecular weight, IUPAC name, and key identifiers (e.g., CAS number, PubChem CID).

- Physicochemical properties: LogP (lipophilicity), solubility, hydrogen bond donor/acceptor counts, and topological polar surface area (TPSA) .

- Synthesis and characterization: Experimental methods (e.g., reflux conditions, catalyst use) and spectroscopic data (e.g., NMR, IR) .

- Applications: Potential industrial or pharmacological uses, supported by bioactivity data such as IC50 or EC50 values .

Without direct data, researchers would typically retrieve this information from PubChem, SciFinder, or peer-reviewed literature, adhering to standardized reporting formats emphasized in the evidence (e.g., structured abstracts, experimental reproducibility) .

Properties

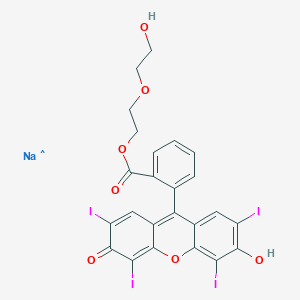

Molecular Formula |

C24H16I4NaO7 |

|---|---|

Molecular Weight |

947.0 g/mol |

InChI |

InChI=1S/C24H16I4O7.Na/c25-15-9-13-17(11-3-1-2-4-12(11)24(32)34-8-7-33-6-5-29)14-10-16(26)21(31)19(28)23(14)35-22(13)18(27)20(15)30;/h1-4,9-10,29-30H,5-8H2; |

InChI Key |

CCIZRIOOMMXZIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)OCCOCCO.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 6330644 involves several synthetic routes. One common method includes the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C≡CH to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

CID 6330644 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 6330644 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of CID 6330644 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

To contextualize CID 6330644, a comparison with structurally or functionally analogous compounds is essential. Based on the evidence, the following framework is recommended:

Selection of Similar Compounds

Similar compounds are identified using databases like PubChem or structural analogs from the same chemical class. For example:

- Compound A (CID 185389) : A methyl-substituted derivative of oscillatoxin D .

- Compound B (CID 1403909) : A structurally related amine with comparable molecular weight and logP values .

Comparative Analysis

A table summarizing key properties is critical for clarity (Table 1). Parameters are selected based on guidelines highlighting molecular descriptors, bioavailability, and synthetic accessibility .

Table 1: Comparative Properties of this compound and Analogous Compounds

Structural and Functional Differences

- This compound vs. CID 185389 : The presence of an additional hydroxyl group in this compound increases polarity (higher TPSA) and solubility compared to CID 185389’s methyl substitution . This structural difference may enhance its bioavailability but reduce membrane permeability (lower logP) .

- This compound vs. CID 1403909 : The larger molecular weight and aromaticity of this compound suggest distinct pharmacological targeting (e.g., enzyme inhibition vs. receptor antagonism). CID 1403909’s CYP1A2 inhibition highlights functional divergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.